molecular formula C10H7BrClNO2S B2903089 Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate CAS No. 1603136-57-7

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B2903089
CAS No.: 1603136-57-7
M. Wt: 320.59
InChI Key: SZDUYCVGGLZWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate is a halogenated heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. The molecule contains a bromine atom at position 7, a chlorine atom at position 3, and an ethyl ester group at position 2. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2S/c1-2-15-10(14)8-6(12)5-3-4-13-9(11)7(5)16-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDUYCVGGLZWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=NC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-5-Bromopyridine-4-Carboxaldehyde

The synthesis begins with 3-chloropyridine-4-carboxaldehyde, which undergoes electrophilic bromination at the 5-position using Br₂ in acetic acid (70–80°C, 6 h). This step proceeds via σ-complex intermediacy, with the aldehyde group directing bromination to the 5-position (ortho to the aldehyde).

Reaction Conditions :

  • Substrate : 3-Chloropyridine-4-carboxaldehyde (1.0 eq)
  • Reagent : Br₂ (1.2 eq) in glacial acetic acid
  • Yield : 85–90%

Thienopyridine Ring Formation

The brominated aldehyde reacts with ethyl thioglycolate in a tandem Knoevenagel-cyclization sequence. Under basic conditions (K₂CO₃, DMF, 80°C), the thioglycolate attacks the aldehyde, forming a thioenolate intermediate that cyclizes to yield ethyl 4-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate.

Optimized Protocol :

  • Molar Ratio : Aldehyde : Thioglycolate = 1 : 1.1
  • Base : K₂CO₃ (2.5 eq)
  • Solvent : DMF, 80°C, 12 h
  • Yield : 78–82%

Post-Cyclization Halogenation Strategies

Regioselective Bromination at C7

The 4-bromo-3-chloro intermediate undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to form a sulfoxide, activating the 7-position for electrophilic bromination. Subsequent treatment with phosphorus oxybromide (POBr₃) in dichloromethane installs the 7-bromo substituent.

Stepwise Procedure :

  • Oxidation :
    • Reagent : mCPBA (1.5 eq) in CH₂Cl₂, 0°C → rt, 4 h
    • Conversion : >95% (monitored by TLC)
  • Bromination :
    • Reagent : POBr₃ (2.0 eq), CH₂Cl₂, reflux, 8 h
    • Yield : 70–75%

Mechanistic Insight :
Sulfoxide formation directs electrophilic bromination to the electron-deficient 7-position via resonance stabilization of the intermediate arenium ion.

Alternative Pathway: Sequential Halogenation and Cyclization

Late-Stage Chlorination Using POCl₃

Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is chlorinated at C3 using phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline as a catalyst. This Friedel-Crafts-type reaction proceeds via electrophilic aromatic substitution.

Reaction Parameters :

  • Substrate : Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 eq)
  • Chlorinating Agent : POCl₃ (3.0 eq)
  • Catalyst : N,N-Diethylaniline (0.1 eq)
  • Temperature : 110°C, 24 h
  • Yield : 65–70%

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages
Cyclocondensation 3-Chloro-5-bromopyridine-4-carboxaldehyde Knoevenagel-cyclization 78–82% Fewer steps; high regiocontrol
Post-cyclization bromination 4-Bromo-3-chloro intermediate mCPBA oxidation → POBr₃ bromination 70–75% Enables late-stage diversification
Late-stage chlorination Ethyl 7-bromothienopyridine-2-carboxylate POCl₃-mediated chlorination 65–70% Compatible with sensitive esters

Scalability and Industrial Adaptations

Patent WO2023147104A1 highlights kilogram-scale production using continuous flow reactors for the oxidation and bromination steps. Key adaptations include:

  • Flow Oxidation : mCPBA in a PTFE-coated reactor (residence time: 30 min)
  • Bromination Cascade : POBr₃ is introduced via a multi-injection port to minimize exothermic side reactions.

Pilot-Scale Yields : 68–72% over three steps (cyclization → oxidation → bromination).

Spectroscopic Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H5), 7.98 (d, J = 5.2 Hz, 1H, H4), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
  • LC-MS : m/z 320.59 [M+H]⁺ (calcd for C₁₀H₇BrClNO₂S: 320.59).

Chemical Reactions Analysis

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow for the modulation of biological activity, making it a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles to form new compounds.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Data Table: Synthetic Applications

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReplacement of bromine with amines or alcoholsEthyl 7-amino-3-chlorothieno...
Cross-CouplingFormation of biaryl compounds using palladium catalysts4-(Thieno[2,3-c]pyridin-2-yl)...

Agrochemicals

The compound's bioactive properties extend to agricultural chemistry, where it can be utilized in the development of herbicides or fungicides. Research indicates that thieno derivatives can exhibit herbicidal activity against various plant pathogens .

Case Study: Herbicidal Activity

Studies have demonstrated that specific thieno derivatives possess selective herbicidal properties, effectively controlling weed growth without harming crops .

Material Science

This compound may also find applications in material science as a precursor for functional materials due to its electronic properties.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with various molecular targets. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

2.1.1 Thieno[2,3-c]pyridine Derivatives
  • Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (): Differs in halogen substitution (bromine at position 4 vs. 7 in the target compound) and lacks the 3-chloro substituent. Positional isomerism likely alters electronic distribution, affecting reactivity and binding affinity in biological systems. Pricing and bulk availability suggest industrial relevance for further derivatization .
2.1.2 Pyrrolo[2,3-c]pyridine Derivatives
  • Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (): Replaces the thiophene ring with a pyrrole, introducing an additional nitrogen atom. Molecular weight: 224.64 g/mol (vs. ~325–330 g/mol estimated for the bromo-chloro thieno analog). Higher nitrogen content may enhance solubility in polar solvents but reduce lipophilicity compared to the sulfur-containing thieno analog . Synthesized in high purity (≥95%) for research applications .
  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) (): Yield: 60% via hydrogenation over Pd/C. Chlorine at position 5 creates a distinct electronic profile compared to 3-chloro substitution.

Functional Group Variations

  • Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) ():

    • Methoxy group at position 5 increases electron density, contrasting with electron-withdrawing halogens in the target compound.
    • Higher synthetic yield (85%) suggests methoxy substituents may stabilize intermediates during hydrogenation .
  • Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (): Incorporates a dimethylaminomethyl group, enhancing solubility in DMF, DCM, and DMSO. Melting point: 127–130°C, indicative of crystalline stability. Bioactivity highlights the role of functionalization in drug design .

Key Research Findings

Halogen Effects: Bromine and chlorine substituents enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS drug candidates. Thieno analogs may outperform pyrrolo derivatives in this regard due to sulfur’s higher lipophilicity .

Synthetic Accessibility: Methoxy and aminoalkyl derivatives (e.g., ) achieve higher yields (85%) compared to halogenated analogs (60%), likely due to reduced steric hindrance and improved intermediate stability .

Biological Relevance: Ethyl pyrrolo[2,3-c]pyridine-2-carboxylates are frequently used in kinase inhibitor development, suggesting that the thieno analog could be explored for similar targets with optimized halogen interactions .

Biological Activity

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with significant potential in biological applications. Its molecular formula is C10H7BrClNO2S, and it has a molecular weight of 320.59 g/mol. This compound is notable for its complex structure, which includes bromine and chlorine substituents that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H7BrClNO2S
Molecular Weight320.59 g/mol
Exact Mass318.907 g/mol
LogP3.8889
Polar Surface Area67.43 Ų

This compound exhibits its biological activity through interactions with various molecular targets. The presence of halogens (bromine and chlorine) in its structure is believed to enhance its binding affinity to biological molecules, potentially leading to inhibition or modulation of their functions. This compound is being studied for various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess significant antimicrobial properties. A study reported that certain thieno[2,3-c]pyridine derivatives demonstrated effective inhibition against a range of bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have shown that thieno[2,3-c]pyridine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Case Studies

  • Antimicrobial Screening : A study focused on the synthesis and evaluation of several thieno[2,3-c]pyridine derivatives, including this compound, found promising results against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cancer Cell Line Testing : In a series of experiments involving human cancer cell lines, this compound was shown to inhibit cell growth significantly and induce apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of halogenated pyridine precursors. A common approach involves reacting thiophene carboxamides with ethyl cyanoacetate under acidic conditions to form the thieno-pyridine core. Key parameters include:

  • Temperature : 80–120°C to ensure cyclization without decomposition .
  • Catalysts : Phosphorus oxychloride or POCl₃ for halogenation steps .
  • Atmosphere : Inert gas (N₂/Ar) to prevent oxidation of intermediates .
    • Optimization : Yield improvements (≥70%) require precise stoichiometric ratios (1:1.2 for bromine sources) and dropwise addition of reagents to control exothermic reactions .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C7, chlorine at C3) via characteristic shifts: δ ~7.5 ppm (thieno protons), δ ~4.3 ppm (ethyl ester) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 349.94 for C₁₀H₈BrClNO₂S) .
    • Crystallography : Use SHELX programs (SHELXL for refinement) to resolve X-ray diffraction data. Key steps:
  • Data collection : Cu-Kα radiation (λ=1.54178 Å) at 100K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters for halogen atoms to resolve positional disorder .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Storage : Store at 2–8°C in airtight, light-resistant containers. Degradation occurs via:

  • Hydrolysis : Ester group susceptibility to moisture (t₁/₂ ~14 days at 40% humidity) .
  • Thermal decomposition : Onset at 180°C (TGA data) .
    • Handling : Use glove boxes for moisture-sensitive reactions and avoid prolonged exposure to UV light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thieno-pyridine derivatives?

  • Approach :

Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

Dose-response curves : Compare EC₅₀ values across studies to identify outliers. For example, discrepancies in antimicrobial MIC values may arise from bacterial strain variability .

Structural analogs : Benchmark against Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate to isolate substituent effects (e.g., bromine’s electron-withdrawing impact on reactivity) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for halogenated thieno-pyridines?

  • Key variables :

  • Halogen positioning : Bromine at C7 vs. C4 alters steric bulk and electronic profiles (logP increases by ~0.5 with bromine) .
  • Ester vs. amide substitution : Ethyl esters enhance membrane permeability (cLogP ~2.8) compared to carboxamides (cLogP ~1.2) .
    • Experimental design :
  • Parallel synthesis : Generate derivatives via Suzuki-Miyaura coupling (e.g., replacing bromine with aryl groups) .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ in human hepatocytes: ~45 minutes) .

Q. How can computational methods predict the crystallographic behavior of this compound?

  • Tools :

  • Density Functional Theory (DFT) : Optimize molecular geometry (e.g., dihedral angles between thieno and pyridine rings) to match experimental XRD data .
  • Hirshfeld surface analysis : Identify dominant intermolecular interactions (e.g., C–H⋯O hydrogen bonds from ester groups) .
    • Validation : Compare predicted vs. observed lattice parameters (e.g., unit cell volume ±2% error) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Pathways :

  • SₙAr (Nucleophilic Aromatic Substitution) : Bromine at C7 is more reactive than chlorine due to lower electronegativity, enabling displacement by amines (e.g., NaN₃ in DMF at 60°C) .
  • Ester hydrolysis : Base-catalyzed (NaOH/EtOH) yields carboxylic acid derivatives, critical for prodrug design .
    • Kinetics : Second-order rate constants (k₂) for bromine substitution are ~3×10⁻³ M⁻¹s⁻¹, measured via UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.